molecular formula C12H23ClO5 B14021808 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid

Katalognummer: B14021808
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: HANYUHBIDVIIBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is an organic compound with the molecular formula C10H19ClO4. It is characterized by the presence of a chlorohexyl group attached to a triethoxy acetic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyl)oxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-(2-(2-(6-chlorohexyl)oxy)ethoxy)ethanol. Finally, the resulting compound is oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chlorohexyl group can interact with cellular membranes, affecting membrane fluidity and permeability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the chlorohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

Molekularformel

C12H23ClO5

Molekulargewicht

282.76 g/mol

IUPAC-Name

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C12H23ClO5/c13-5-3-1-2-4-6-16-7-8-17-9-10-18-11-12(14)15/h1-11H2,(H,14,15)

InChI-Schlüssel

HANYUHBIDVIIBF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCl)CCOCCOCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.